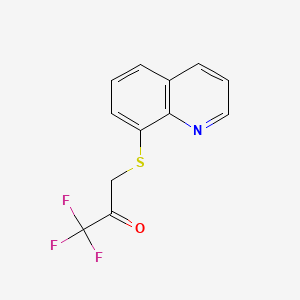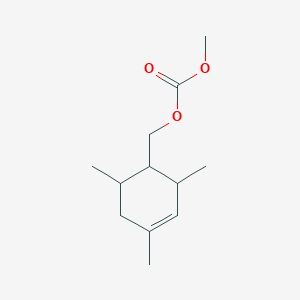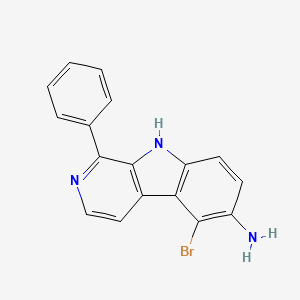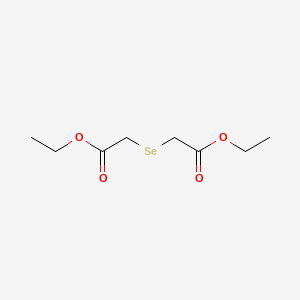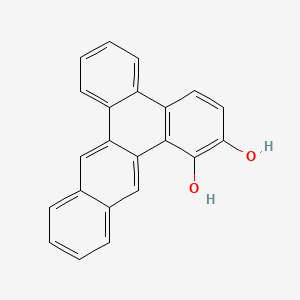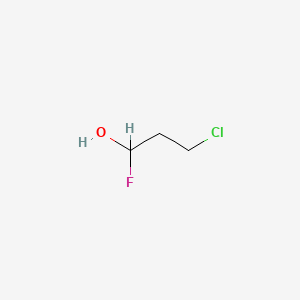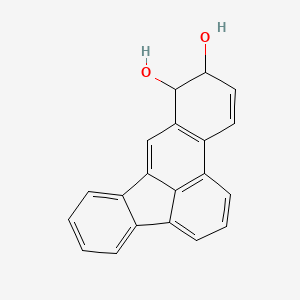
(15-Bromopentadecyl)(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15-Bromopentadecyl)(trimethoxy)silane: is an organosilicon compound with the molecular formula C18H39BrO3Si . This compound is characterized by a long alkyl chain with a bromine atom at the 15th position and a trimethoxysilane group at the other end. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (15-Bromopentadecyl)(trimethoxy)silane typically involves the reaction of 15-bromopentadecanol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:
15-bromopentadecanol+trimethoxysilane→this compound
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in (15-Bromopentadecyl)(trimethoxy)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The trimethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Acidic or basic catalysts: To facilitate condensation reactions.
Major Products:
Substituted derivatives: Formed from nucleophilic substitution.
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation reactions.
Applications De Recherche Scientifique
Chemistry:
(15-Bromopentadecyl)(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in surface modification and functionalization of materials.
Biology:
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Medicine:
The compound is explored for its potential use in drug delivery systems due to its ability to form stable siloxane bonds and its biocompatibility.
Industry:
In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used in the modification of surfaces to impart hydrophobic properties.
Mécanisme D'action
The mechanism of action of (15-Bromopentadecyl)(trimethoxy)silane involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form stable coatings.
Comparaison Avec Des Composés Similaires
- (15-Chloropentadecyl)(trimethoxy)silane
- (15-Iodopentadecyl)(trimethoxy)silane
- (15-Fluoropentadecyl)(trimethoxy)silane
Comparison:
- Reactivity: The reactivity of (15-Bromopentadecyl)(trimethoxy)silane is influenced by the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
- Applications: While all these compounds are used in surface modification and functionalization, the specific applications may vary based on the reactivity and stability of the halogen atom.
- Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
183954-58-7 |
|---|---|
Formule moléculaire |
C18H39BrO3Si |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
15-bromopentadecyl(trimethoxy)silane |
InChI |
InChI=1S/C18H39BrO3Si/c1-20-23(21-2,22-3)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h4-18H2,1-3H3 |
Clé InChI |
OYNGAOPXEKNKMC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCCCCCCCCCCCCCBr)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


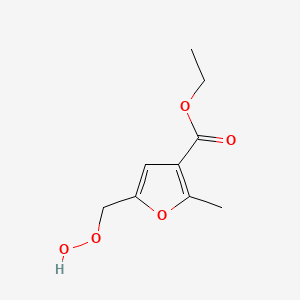
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
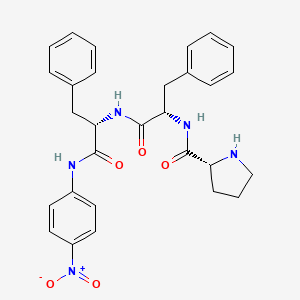
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
